5-(4-Chlorophenyl)pentan-1-amine
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Overview
Description
5-(4-Chlorophenyl)pentan-1-amine: is an organic compound with the molecular formula C11H16ClN It is a derivative of pentan-1-amine, where a 4-chlorophenyl group is attached to the fifth carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)pentan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with pentan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 5-(4-Chlorophenyl)pentan-1-amine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may also serve as a ligand in the study of receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)pentan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chlorophenylamine: A simpler analog with a similar phenyl group but lacking the pentane chain.
5-Phenylpentan-1-amine: Similar structure but without the chlorine atom on the phenyl ring.
4-Chlorobenzylamine: Contains the chlorophenyl group but with a different amine linkage.
Uniqueness: 5-(4-Chlorophenyl)pentan-1-amine is unique due to the presence of both the 4-chlorophenyl group and the pentane chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
5-(4-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16ClN/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1-4,9,13H2 |
InChI Key |
DMLDWBBPIWJODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCN)Cl |
Origin of Product |
United States |
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